molecular formula C14H18 B14669398 [2-(Cyclohex-2-en-1-yl)ethyl]benzene CAS No. 40463-34-1

[2-(Cyclohex-2-en-1-yl)ethyl]benzene

Cat. No.: B14669398
CAS No.: 40463-34-1
M. Wt: 186.29 g/mol
InChI Key: VGRMIIZYLXDZDC-UHFFFAOYSA-N
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Description

[2-(Cyclohex-2-en-1-yl)ethyl]benzene is an organic compound of interest in synthetic and applied chemistry research. Its structure, featuring a benzene ring linked to a cyclohexene ring via an ethyl spacer, makes it a potential intermediate in synthesizing more complex molecules for materials science and fragrance development. In organic synthesis, the cyclohexene moiety can serve as a versatile building block. While specific mechanisms of action are highly dependent on the research context, the compound's structure suggests potential for further chemical modification, such as through reactions targeting the alkene group in the cyclohexene ring or the aromatic benzene ring. Researchers value this compound for exploring structure-activity relationships and as a precursor in developing novel chemical entities. This product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

40463-34-1

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

2-cyclohex-2-en-1-ylethylbenzene

InChI

InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-5,7-9,14H,2,6,10-12H2

InChI Key

VGRMIIZYLXDZDC-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohex-2-en-1-yl)ethyl]benzene can be achieved through several methods. One common approach involves the alkylation of benzene with 2-(cyclohex-2-en-1-yl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of [2-(Cyclohex-2-en-1-yl)ethyl]benzene often involves the catalytic hydrogenation of phenylcyclohexene. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohex-2-en-1-yl)ethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the compound can lead to the saturation of the cyclohexene ring, forming [2-(cyclohexyl)ethyl]benzene.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of [2-(cyclohexyl)ethyl]benzene.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

[2-(Cyclohex-2-en-1-yl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism of action of [2-(Cyclohex-2-en-1-yl)ethyl]benzene involves its interaction with various molecular targets. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of the benzene and cyclohexene rings, respectively. These interactions can lead to the formation of reactive intermediates that participate in further transformations.

Comparison with Similar Compounds

Cyclohex-2-en-1-yl Benzoate

  • Structure : Benzene ring connected to a cyclohexene moiety via an ester (–O–CO–) group.
  • Synthesis : Produced via copper-catalyzed oxidative dehydrogenative carboxylation of unactivated alkanes with benzoic acid (40% yield) .
  • Reactivity: The ester group enhances polarity and susceptibility to hydrolysis or nucleophilic attack, contrasting with the non-polar ethyl linkage in [2-(cyclohex-2-en-1-yl)ethyl]benzene.
  • Applications : Used in asymmetric allylic oxidation to synthesize chiral esters (e.g., (S)-cyclohex-2-en-1-yl benzoate) with high yields (up to 95%) .

2-(Cyclohex-2-en-1-yl)ethan-1-ol

  • Structure : Cyclohexene moiety linked to a hydroxyl-terminated ethyl chain.
  • Synthesis : Synthesized via LiAlH4 reduction of a carboxylic acid precursor in THF (87% yield) .
  • Reactivity : The hydroxyl group enables hydrogen bonding and participation in condensation or oxidation reactions, unlike the inert ethyl group in the target compound.

1-[2-(1-Cyclohexen-1-yl)ethynyl]-2-(methylthio)benzene

  • Structure : Cyclohexene connected to benzene via an ethynyl (–C≡C–) group, with a methylthio (–SMe) substituent.
  • This contrasts with the flexible ethyl linker and unsubstituted benzene in [2-(cyclohex-2-en-1-yl)ethyl]benzene .

Substitution and Hybrid Derivatives

2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride

  • Structure : Cyclohexene linked to a 4-methylbenzylamine group via an ethyl chain, forming a hydrochloride salt.

Cyclohex-2-enone Derivatives

  • Structure: Cyclohexene with a ketone group (e.g., 3-[(1-bromonaphthalen-2-yl)methoxy]-5,5-dimethylcyclohex-2-enone).
  • Reactivity: The conjugated enone system enables Michael additions and Diels-Alder reactions, unlike the isolated double bond in [2-(cyclohex-2-en-1-yl)ethyl]benzene .
  • Applications : Used as precursors for heterocyclic compounds and bioactive molecules (e.g., antimicrobial agents) .

Key Research Findings and Gaps

  • Reactivity : The ethylbenzene framework of [2-(cyclohex-2-en-1-yl)ethyl]benzene is less reactive toward nucleophiles compared to ester or ketone derivatives but may undergo electrophilic aromatic substitution or cyclohexene-mediated cycloadditions.
  • Synthetic Challenges : Direct synthesis data is scarce; most evidence focuses on derivatives.
  • Applications: Potential uses in catalysis or materials science remain unexplored, unlike cyclohex-2-enone derivatives with documented biological roles .

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